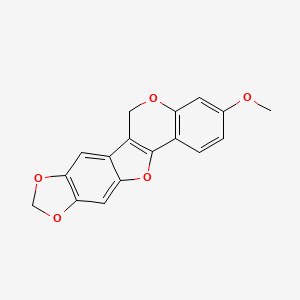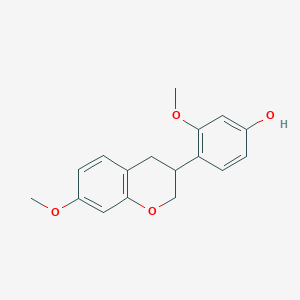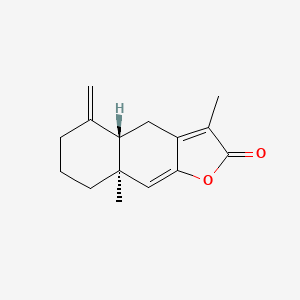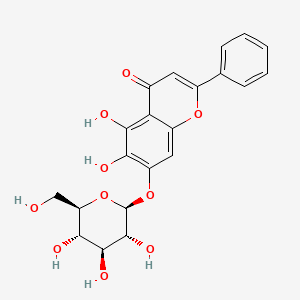
Curculigoside C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Curculigoside C is a phenolic glucoside with potent antioxidative and neuroprotective activities . It has been isolated from a variety of plant sources, including Curculigo orchioides .
Synthesis Analysis
Pharmacokinetic and metabolism studies were carried out on Curculigoside C (CC), a natural product with good antioxidant and neuroprotective effects . A rapid and sensitive method with UPLC-MS was developed and fully validated for the first time in the pharmacokinetic analysis for quantification of CC in rat plasma .Molecular Structure Analysis
The molecular weight of Curculigoside C is 482.43 . The molecular formula is C22H26O11 .Chemical Reactions Analysis
The main metabolic pathways of Curculigoside C involve dehydration, glucosylation, desaturation, formylation, cysteine conjugation, demethylation, and sulfonation .Physical And Chemical Properties Analysis
Curculigoside C is a white powder . It has a density of 1.450±0.06 g/cm3 (Predicted), a melting point of 158-160 °C (Solv: methanol (67-56-1)), and a boiling point of 734.9±60.0 °C (Predicted) .Wissenschaftliche Forschungsanwendungen
Antidepressant Effects
Curculigoside C has been reported to have antidepressant effects. It was found to improve depression-like behavior in mice and significantly up-regulated the levels of BDNF protein, as well as the concentrations of DA, NE and 5-HT in the hippocampus of depressive animals .
Antioxidant and Neuroprotective Effects
Curculigoside C is a natural product with good antioxidant and neuroprotective effects . It has been used in several pharmaceutical industries for its antioxidative properties . In addition, the activity of AChE was significantly decreased in the cerebra of aged rats by treatment of curculigoside .
Anti-Diabetes
The genus Curculigo, which includes Curculigoside C, has been investigated for its pharmacological activity against diabetes .
Antibacterial
Curculigoside C has been found to have antibacterial properties .
Anti-Inflammatory
Curculigoside C has been used in several pharmaceutical industries for its anti-inflammatory properties .
Osteoporosis
Curculigoside C has been found to have effects against osteoporosis .
Antitumor
The antitumor activities of Curculigoside C have been newly explored in recent years .
Pharmacokinetics and Metabolism
Pharmacokinetic and metabolism studies were carried out on Curculigoside C. The results revealed that Curculigoside C exhibited rapid oral absorption, high elimination and low absolute bioavailability . Furthermore, an investigation on the metabolism of Curculigoside C was performed. Twelve metabolites of Curculigoside C from plasma, bile, urine and faeces of rats were confirmed. The main metabolic pathways of Curculigoside C, which involve dehydration, glucosylation, desaturation, formylation, cysteine conjugation, demethylation and sulfonation, were profiled .
Wirkmechanismus
Target of Action
Curculigoside C (CCG) primarily targets the SIRT1-P300 signaling pathway . SIRT1 is a protein that has been implicated in the regulation of a variety of biological processes, including cellular stress response, metabolism, and aging . P300 is a transcriptional co-activator involved in cell growth and differentiation . CCG also interacts with the JAK/STAT/NF-κB signaling pathway , which plays a crucial role in immune responses and inflammation .
Mode of Action
CCG interacts with its targets by upregulating the expression of SIRT1 and downregulating the expression of P300 . It enhances Trim72 expression to facilitate P300 ubiquitination and degradation . This results in reduced acetylation levels of antioxidant enzymes and upregulated expression levels of these enzymes . Through these interactions, CCG inhibits endoplasmic reticulum stress (ERS) and alleviates senescence .
Biochemical Pathways
CCG affects the SIRT1-P300 signaling pathway and the JAK/STAT/NF-κB signaling pathway . By modulating these pathways, CCG influences the expression of various antioxidant enzymes, thereby affecting the body’s oxidative stress response .
Pharmacokinetics
CCG exhibits rapid oral absorption with Tmax values of 0.106 h, 0.111 h, and 0.111 h for doses of 15, 30, and 60 mg/kg, respectively . It also shows high elimination with t1/2 values of 2.022 h, 2.061 h, and 2.048 h, respectively . Ccg has low absolute bioavailability, with values of 201%, 213%, and 239% for the respective doses . The main metabolic pathways of CCG involve dehydration, glucosylation, desaturation, formylation, cysteine conjugation, demethylation, and sulfonation .
Result of Action
CCG has been shown to have significant antioxidant, anti-osteoporosis, antidepressant, and neuroprotective effects . It attenuates bleomycin-induced pulmonary fibrosis and lung senescence in murine models, concomitantly ameliorating lung function impairment . In vitro, CCG mitigates H2O2-induced senescence in alveolar epithelial cells and the natural senescence of primary mouse fibroblasts .
Action Environment
The action of CCG can be influenced by various environmental factors. For instance, the transport properties of CCG are strongly influenced by temperature . Additionally, the traditional use of Curculigo species, from which CCG is derived, varies across different regions such as China, India, and Japan . This suggests that the efficacy and stability of CCG may be influenced by factors such as geographical location, local climate, and cultivation practices .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O12/c1-30-13-6-5-12(25)20(31-2)16(13)21(29)32-9-10-3-4-11(24)7-14(10)33-22-19(28)18(27)17(26)15(8-23)34-22/h3-7,15,17-19,22-28H,8-9H2,1-2H3/t15-,17-,18+,19-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPUSYGYNSWPGB-DRASZATQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)OC)C(=O)OCC2=C(C=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)O)OC)C(=O)OCC2=C(C=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Curculigoside C | |
Q & A
Q1: What is Curculigoside C and what are its known biological activities?
A1: Curculigoside C is a phenolic glucoside originally isolated from the rhizomes of Curculigo orchioides Gaertn., a plant used in traditional medicine. [] It has demonstrated potent antioxidant activity in vitro, effectively scavenging hydroxyl radicals and superoxide anion radicals. [] Additionally, studies have shown that Curculigoside C exhibits neuroprotective effects. []
Q2: How is Curculigoside C metabolized in the body?
A3: Studies using UPLC-QTOF-MSE have identified twelve metabolites of Curculigoside C in rat plasma, bile, urine, and feces. [] The primary metabolic pathways include dehydration, glucosylation, desaturation, formylation, cysteine conjugation, demethylation, and sulfonation. [] This information is crucial for understanding the compound's biotransformation and potential interactions with other drugs.
Q3: What is the chemical structure of Curculigoside C?
A4: Curculigoside C is characterized as 5-hydroxy-2-O-#beta#-D-glucopyranosyl benzyl-3^-hydroxy-2^, 6^-dimethoxybenzoate. [] Its structure was elucidated using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Q4: Are there any analytical techniques available for quantifying Curculigoside C?
A5: Yes, researchers have developed and validated a rapid and sensitive UPLC-MS/MS method for quantifying Curculigoside C in rat plasma. [] This method exhibited excellent linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies. [] The development of such sensitive analytical methods is crucial for further research and potential clinical applications of Curculigoside C.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









